2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride
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Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride is a chemical compound belonging to the benzazepine class. Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of ketoximes followed by cyclization. For example, the conversion of ketoxime to 5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one using propylphosphonic anhydride . Another method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepines.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of cardiovascular diseases, rheumatoid arthritis, and other conditions.
Biological Research: The compound is used to investigate the biological activity of benzazepine derivatives, including their effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, benzazepine derivatives are known to act as sodium channel blockers and inhibitors of squalene synthase .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydro-1-benzazepin-5-one: This compound shares a similar core structure but differs in the functional groups attached to the benzazepine ring.
5-methyl-4,5-dihydro-1H-1-benzazepin-2(3H)-one: Another benzazepine derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position and the hydrochloride salt form contribute to its solubility and stability, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2649322-91-6 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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